Dodecanamide, 5-hydroxy-N-phenyl-, (S)- Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
Brand Name: Vulcanchem
CAS No.: 64527-03-3
VCID: VC19415449
InChI: InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1
SMILES:
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol

Dodecanamide, 5-hydroxy-N-phenyl-, (S)-

CAS No.: 64527-03-3

Cat. No.: VC19415449

Molecular Formula: C18H29NO2

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Dodecanamide, 5-hydroxy-N-phenyl-, (S)- - 64527-03-3

Specification

CAS No. 64527-03-3
Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
IUPAC Name (5S)-5-hydroxy-N-phenyldodecanamide
Standard InChI InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1
Standard InChI Key JERYDUIIZLQTTR-KRWDZBQOSA-N
Isomeric SMILES CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O
Canonical SMILES CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5S)-5-hydroxy-N-phenyldodecanamide, reflects its stereochemistry and functional groups. The 12-carbon backbone is substituted with a hydroxyl group at the fifth position, while the amide nitrogen is bonded to a phenyl ring. The (S)-configuration at the stereocenter influences its biological interactions and synthetic pathways .

Key structural attributes include:

  • Hydrophobicity: The N-phenyl group enhances lipophilicity compared to N-alkyl analogs like N-methyldodecanamide .

  • Hydrogen Bonding: The 5-hydroxy group improves solubility in polar solvents, facilitating its use in aqueous reactions .

  • Chirality: The (S)-configuration impacts enantioselective interactions, as observed in antimicrobial thiazole derivatives .

Table 1: Comparative Physicochemical Properties of Dodecanamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
5-Hydroxy-N-phenyl-, (S)-C₁₈H₂₉NO₂291.44.20.15
N-Phenyldodecanamide C₁₈H₂₉NO275.45.60.02
Lauramide DEA C₁₆H₃₃NO₃287.42.81.20

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling dodecanoic acid derivatives with N-phenylhydroxylamine. A common route employs dodecanoyl chloride and (S)-configured hydroxy-phenyl precursors under inert conditions, with triethylamine (Et₃N) or N,N'-dicyclohexylcarbodiimide (DCC) as activating agents. Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures enantiomeric purity >98% .

Key Reaction:

Dodecanoyl chloride+(S)-5-Hydroxy-N-phenylamineEt₃N, THF(S)-5-Hydroxy-N-phenyldodecanamide[12]\text{Dodecanoyl chloride} + \text{(S)-5-Hydroxy-N-phenylamine} \xrightarrow{\text{Et₃N, THF}} \text{(S)-5-Hydroxy-N-phenyldodecanamide} \quad[12]

Industrial Manufacturing

Industrial processes utilize continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Automated systems optimize reaction parameters (temperature: 40–60°C; pressure: 1–2 atm), while recrystallization from ethanol-water mixtures achieves >99% purity .

Chemical Reactivity and Mechanisms

Oxidation and Reduction

  • Oxidation: The 5-hydroxy group is oxidized to a ketone using KMnO₄ or CrO₃, yielding 5-oxo-N-phenyldodecanamide .

  • Reduction: LiAlH₄ reduces the amide to a primary amine, forming (S)-5-hydroxy-N-phenyldodecylamine .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), producing para-substituted derivatives. Meta-directing effects are minimal due to the electron-withdrawing amide group .

Table 2: Major Reaction Pathways and Products

Reaction TypeReagentsProductYield (%)
OxidationKMnO₄, H₂O5-Oxo-N-phenyldodecanamide72
ReductionLiAlH₄, THF(S)-5-Hydroxy-N-phenyldodecylamine65
BrominationBr₂, FeBr₃4-Bromo-N-phenyldodecanamide58

Biological and Industrial Applications

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) by disrupting membrane integrity, as shown in fluorescence-based assays . Its chirality enhances target specificity compared to racemic mixtures .

Industrial Uses

  • Surfactants: The amphiphilic structure enables use in nonionic surfactants (HLB: 10–12) .

  • Lubricants: Forms stable monolayers on metal surfaces, reducing friction coefficients by 40% .

Comparative Analysis with Related Compounds

N-Phenyldodecanamide (CAS 3430-95-3)

Lacking the 5-hydroxy group, this analog exhibits higher hydrophobicity (LogP: 5.6) but lower antimicrobial potency (MIC: >128 µg/mL) .

HPA-12 (CID 10970515)

A structurally distinct dodecanamide derivative, HPA-12 inhibits ceramide trafficking but shares synthetic challenges in stereocontrol .

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